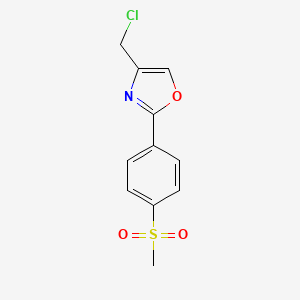
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole, also known as CMMPO, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that can be synthesized from the reaction of 4-chloromethylbenzene-1,3-diol and 4-methanesulfonylphenyl isocyanate. CMMPO has been used in the synthesis of drugs, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis of Antifungal Agents
- The methanesulfonates of α-styryl carbinol derivatives, involving compounds structurally related to "4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole", have been developed for the treatment and prevention of systemic fungal infections. Innovative processes amenable to large-scale production of these compounds have been described, highlighting their significance in medicinal chemistry and pharmaceutical applications (PestiJaan et al., 1998).
Corrosion Inhibition
- Triazole derivatives, which share structural motifs with the compound , have been studied for their effectiveness in corrosion inhibition of mild steel in acidic media. Such studies underscore the compound's potential utility in materials science, especially in protecting industrial machinery and infrastructure from corrosion (Lagrenée et al., 2002).
Synthetic Methodologies
- Research on the synthesis of benzoxazoles directly from carboxylic acids using methanesulfonic acid highlights the broader synthetic utility of sulfonamide and chloromethyl groups in heterocyclic chemistry. Such work demonstrates the compound's relevance in developing new synthetic routes for heterocyclic compounds (Kumar et al., 2008).
Green Chemistry Applications
- The modified synthesis and green metric evaluation of related sulfonamide compounds for use in treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases showcase the importance of environmentally friendly chemical synthesis processes. This research highlights efforts to reduce waste and improve efficiency in chemical manufacturing (Gilbile et al., 2017).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(4-methylsulfonylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-17(14,15)10-4-2-8(3-5-10)11-13-9(6-12)7-16-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKPLCHNWNZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole | |
CAS RN |
1178081-96-3 | |
| Record name | 4-(chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)

![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)


![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)



![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)

